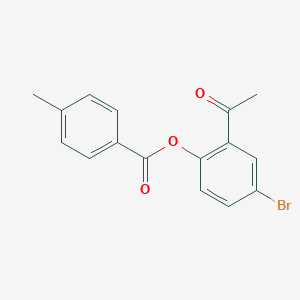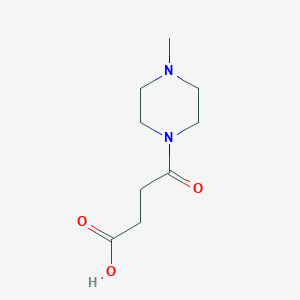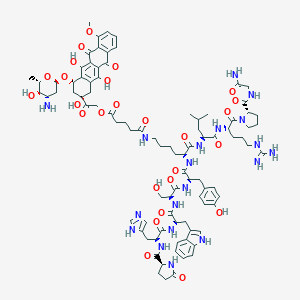
(2-Acetyl-4-bromophenyl) 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a chemical compound with the molecular formula C16H13BrO3 . It has a molecular weight of 333.18 .
Physical And Chemical Properties Analysis
“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2-Acetyl-4-bromophenyl) 4-methylbenzoate has been synthesized and characterized using various techniques, shedding light on its structure and properties. For instance, Diwaker et al. (2015) synthesized the title compound and characterized it using experimental FTIR, ^1H and ^13C NMR, single crystal XRD, and various theoretical methods. Their study provides detailed insights into the geometrical parameters, vibrational frequencies, and electronic structure of the compound (Diwaker et al., 2015).
Reactions and Derivatives
Research into the reactivity of similar compounds provides insights into possible applications of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in chemical synthesis. Clarke, Scrowston, and Sutton (1973) described electrophilic substitution reactions of benzo[b]thiophen derivatives, highlighting the potential for creating diverse derivatives through reactions such as bromination, nitration, and the Claisen rearrangement. These reactions form the basis for synthesizing various compounds, indicating a potential application of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in the synthesis of complex organic molecules (Clarke, Scrowston, & Sutton, 1973).
Metabolic Studies
Although not directly related to (2-Acetyl-4-bromophenyl) 4-methylbenzoate, studies on the metabolism of related compounds by alveolar macrophages in rabbits have been conducted. For example, Watson D. Reid, Jane M. Glick, and Gopal Krishna (1972) explored the metabolism of foreign compounds by alveolar macrophages, offering insights into how similar compounds might be metabolized in biological systems, which could inform pharmacological and toxicological evaluations (Watson D. Reid, Jane M. Glick, & Gopal Krishna, 1972).
Pharmacological Potential
The synthesis and reactions of compounds structurally related to (2-Acetyl-4-bromophenyl) 4-methylbenzoate have been explored for their potential as pharmacological agents. For instance, Abdel-Wahab et al. (2008) investigated thiosemicarbazides, triazoles, and Schiff bases derived from similar compounds for their antihypertensive α-blocking activity, suggesting a possible avenue for the pharmacological application of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in developing new therapeutics (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
(2-acetyl-4-bromophenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMHIOYMNXTKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357350 |
Source


|
| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetyl-4-bromophenyl) 4-methylbenzoate | |
CAS RN |
88952-08-3 |
Source


|
| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)


![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)




![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)


![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
